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Compound of Interest

Compound Name: CAY10464

Cat. No.: B027634 Get Quote

In the realm of drug discovery and chemical biology, the specificity of a chemical probe is

paramount. An ideal probe selectively interacts with its intended target, thereby enabling the

precise dissection of biological pathways. CAY10464 has emerged as a potent and selective

antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor

implicated in xenobiotic metabolism, immune regulation, and carcinogenesis. This guide

provides a comparative analysis of the off-target profile of CAY10464 against other commonly

used AhR antagonists, namely CH223191, GNF351, and Stemregenin 1 (SR1). The

information presented herein is intended to assist researchers, scientists, and drug

development professionals in making informed decisions when selecting an appropriate AhR

antagonist for their studies.

Summary of On-Target and Off-Target Activities
A critical aspect of evaluating any chemical probe is to understand its activity at both its

intended target and potential off-targets. The following table summarizes the available data for

CAY10464 and its comparators. It is important to note that comprehensive off-target screening

data is not publicly available for all compounds, and the information below is based on

published literature.
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Compound Primary Target On-Target Potency
Known Off-
Targets/Selectivity
Information

CAY10464
Aryl Hydrocarbon

Receptor (AhR)
Kᵢ = 1.4 nM[1]

Inactive as an

estrogen receptor

ligand at

concentrations up to

100 µM.[2]

Comprehensive off-

target screening data

is not readily

available.

CH223191
Aryl Hydrocarbon

Receptor (AhR)
IC₅₀ = 30 nM[3]

Does not bind to the

estrogen receptor.[4]

Exhibits ligand-

selective antagonism

of AhR.[5][6][7][8] Has

been reported to have

AhR-independent pro-

proliferative effects.[9]

[10]

GNF351
Aryl Hydrocarbon

Receptor (AhR)
IC₅₀ = 62 nM[11][12]

A pure antagonist that

can inhibit both DRE-

dependent and -

independent AhR

activity.[13]

Comprehensive off-

target screening data

is not readily

available.

Stemregenin 1 (SR1)
Aryl Hydrocarbon

Receptor (AhR)

IC₅₀ = 127 nM[3][14]

[15]

Exhibits no inhibitory

activity against a

panel of 61 kinases.

[14]
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Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed

methodologies for key experiments are provided below.

AhR Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the AhR by

measuring its ability to compete with a radiolabeled ligand.

Workflow:

Preparation

Incubation Separation & Measurement Data Analysis

Prepare cytosolic extracts containing AhR

Incubate cytosolic extract with radiolabeled ligand and varying concentrations of test compoundPrepare radiolabeled AhR ligand (e.g., [³H]TCDD)

Prepare serial dilutions of test compound (e.g., CAY10464)

Separate bound from free radioligand (e.g., via hydroxylapatite) Measure radioactivity of the bound fraction Plot percentage of specific binding against test compound concentration Calculate IC₅₀ and Kᵢ values

Click to download full resolution via product page

AhR Competitive Binding Assay Workflow

Detailed Steps:

Preparation of Cytosolic Extracts: Prepare cytosolic fractions from a suitable source, such as

rat or mouse liver, which are rich in AhR.

Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled AhR agonist

(e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) with the cytosolic extract in the

presence of increasing concentrations of the test compound.
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Separation of Bound and Free Ligand: After incubation, separate the receptor-bound

radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption

or size-exclusion chromatography.

Quantification: Measure the amount of radioactivity in the bound fraction using liquid

scintillation counting.

Data Analysis: Plot the percentage of specific binding of the radioligand against the

concentration of the test compound. The IC₅₀ value (the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand) is determined by non-linear

regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

AhR-Dependent Reporter Gene Assay
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of

AhR by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an

AhR-responsive promoter.

Signaling Pathway:
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AhR Reporter Gene Assay Signaling Pathway

Detailed Steps:
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Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently or

stably transfect them with a reporter plasmid containing a luciferase gene downstream of a

promoter with multiple dioxin response elements (DREs).

Compound Treatment:

Agonist Mode: Treat the transfected cells with various concentrations of the test

compound.

Antagonist Mode: Co-treat the cells with a known AhR agonist (e.g., TCDD) and varying

concentrations of the test compound.

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene

expression.

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell

lysate using a luminometer.

Data Analysis:

Agonist Mode: Plot the luciferase activity against the test compound concentration to

determine the EC₅₀ value.

Antagonist Mode: Plot the percentage of inhibition of the agonist-induced luciferase

activity against the test compound concentration to determine the IC₅₀ value.

CYP1A1 Induction Assay
This assay assesses the functional consequence of AhR activation by measuring the induction

of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.

Experimental Workflow:
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Cell Culture & Treatment

Measurement of CYP1A1

Data Analysis

Seed cells (e.g., HepG2) Treat with test compound or vehicle Incubate for 24-72 hours

Option A: mRNA Quantification (qPCR)

Option B: Enzyme Activity (EROD assay)

Calculate fold induction relative to vehicle control

Click to download full resolution via product page

CYP1A1 Induction Assay Workflow

Detailed Steps:

Cell Culture and Treatment: Plate a suitable cell line, such as human hepatoma cells

(HepG2), and treat them with various concentrations of the test compound for a period of 24

to 72 hours.

Measurement of CYP1A1 Induction:

mRNA Level (qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and

perform quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a

housekeeping gene for normalization.

Enzyme Activity (EROD Assay): Measure the catalytic activity of CYP1A1 using the 7-

ethoxyresorufin-O-deethylase (EROD) assay. This involves incubating the cells with 7-

ethoxyresorufin and measuring the fluorescence of the product, resorufin.

Data Analysis: Calculate the fold induction of CYP1A1 mRNA or activity relative to the

vehicle-treated control cells.

Conclusion
CAY10464 is a highly potent and selective AhR antagonist. While it has been shown to be

inactive against the estrogen receptor, a comprehensive off-target profile from broad panel
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screening is not yet publicly available. In comparison, while other AhR antagonists like

CH223191, GNF351, and Stemregenin 1 are also potent, some have known off-target effects

or a lack of comprehensive selectivity data. Stemregenin 1 stands out with published data

showing a lack of activity against a kinase panel.

The choice of an AhR antagonist should be guided by the specific requirements of the

experiment. For studies demanding high on-target potency, CAY10464 is an excellent

candidate. However, for applications where potential off-target effects, particularly on kinases,

are a major concern, Stemregenin 1 might be a more suitable choice, despite its lower AhR

potency. The experimental protocols provided in this guide should empower researchers to

independently verify the activity and selectivity of these compounds in their specific

experimental systems. As with any chemical probe, it is crucial to include appropriate controls

and consider potential off-target effects when interpreting experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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